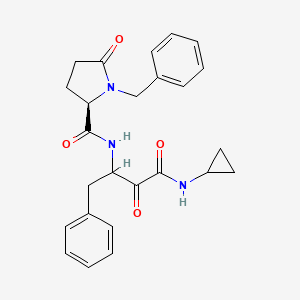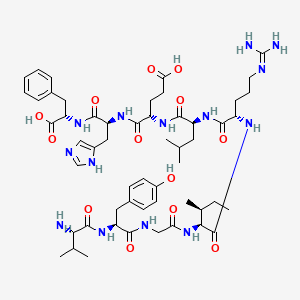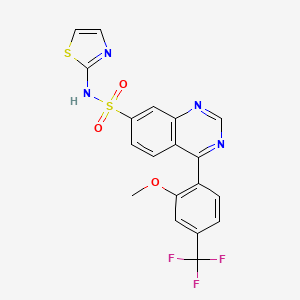
AM-2099
Overview
Description
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This compound has shown significant potential in scientific research, particularly in the study of nervous system diseases. This compound has an inhibitory concentration (IC50) of 0.16 micromolar for human Nav1.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-2099 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 2-methoxy-4-(trifluoromethyl)aniline with 2-chloroquinazoline in the presence of a base to form 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline.
Sulfonamide formation: The core structure is then reacted with chlorosulfonic acid to introduce the sulfonamide group, resulting in 4-(2-methoxy-4-(trifluoromethyl)phenyl)quinazoline-7-sulfonamide.
Thiazole ring formation: The final step involves the reaction of the sulfonamide with 2-aminothiazole to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in solid form and can be stored at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions
AM-2099 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the sulfonamide and thiazole groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
AM-2099 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties of voltage-gated sodium channels.
Biology: Employed in the study of nervous system diseases, particularly those involving pain pathways.
Medicine: Investigated for its potential therapeutic applications in treating pain and other nervous system disorders.
Industry: Utilized in the development of new drugs targeting voltage-gated sodium channels
Mechanism of Action
AM-2099 exerts its effects by selectively inhibiting the voltage-gated sodium channel Nav1.7. This inhibition prevents the influx of sodium ions into neurons, thereby reducing neuronal excitability and the transmission of pain signals. The molecular targets of this compound include the alpha subunit of the Nav1.7 channel. The compound’s selectivity for Nav1.7 over other sodium channel subtypes is due to its unique binding affinity and interaction with specific amino acid residues in the channel .
Comparison with Similar Compounds
Similar Compounds
AM-2098: Another inhibitor of Nav1.7 with a slightly different chemical structure.
AM-2100: A compound with similar inhibitory properties but different selectivity for other sodium channel subtypes.
AM-2101: A related compound with a different mechanism of action targeting other ion channels
Uniqueness of AM-2099
This compound is unique due to its high selectivity for the Nav1.7 channel, making it a valuable tool for studying this specific channel’s role in nervous system diseases. Its favorable pharmacokinetic profile and low affinity for other ion channels and kinases further enhance its utility in scientific research .
Properties
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUDRCZPHWUXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
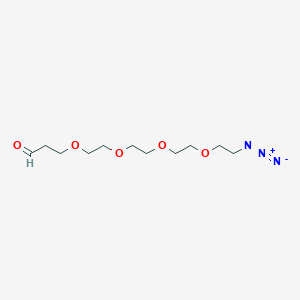
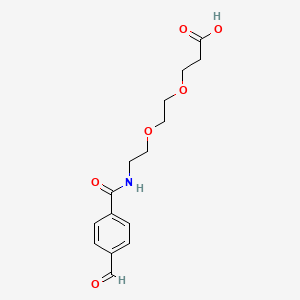
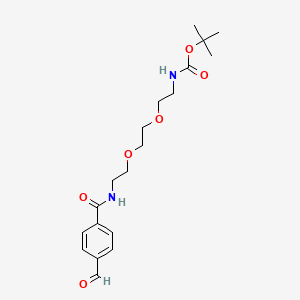
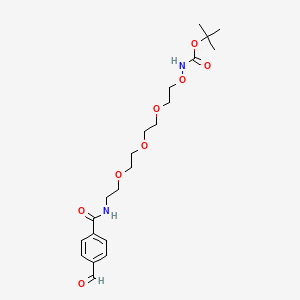
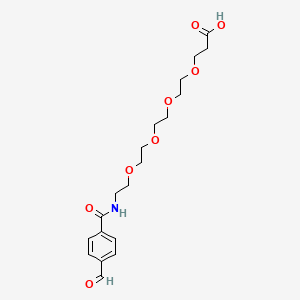
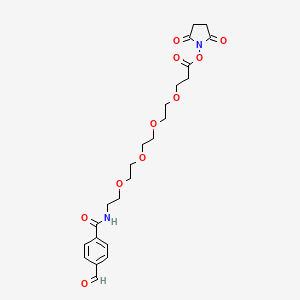
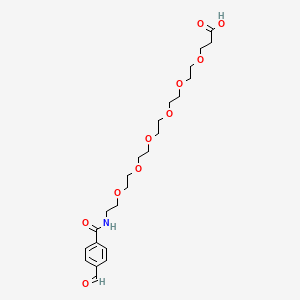
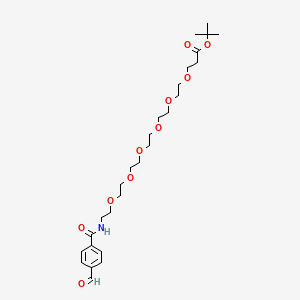

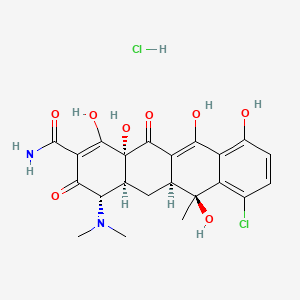
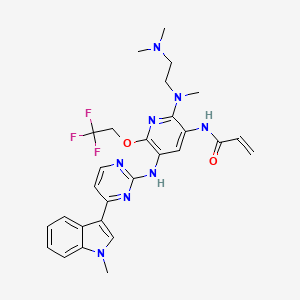
![N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid](/img/structure/B605307.png)
